molecular formula C13H16F4N2O3S B2502677 1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine CAS No. 1235341-29-3

1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine

Cat. No.: B2502677
CAS No.: 1235341-29-3
M. Wt: 356.34
InChI Key: IBOALXBTWOQGID-UHFFFAOYSA-N
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Description

1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the sulfonylation of 5-fluoro-2-methoxyphenyl with a suitable sulfonyl chloride, followed by the introduction of the piperazine ring. The final step involves the addition of the trifluoroethyl group under controlled conditions to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography would be essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine has several scientific research applications:

    Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.

    Biology: It may be investigated for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: The compound could be explored for its pharmacological properties, including potential therapeutic effects.

    Industry: It may have applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine include other sulfonyl-substituted piperazines and trifluoroethyl-substituted compounds. Examples might include:

  • 1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazine
  • 1-(2,2,2-Trifluoroethyl)piperazine
  • 1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-methylpiperazine

Uniqueness

What sets this compound apart is the combination of the sulfonyl and trifluoroethyl groups on the piperazine ring. This unique substitution pattern can impart distinct chemical and physical properties, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)sulfonyl-4-(2,2,2-trifluoroethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F4N2O3S/c1-22-11-3-2-10(14)8-12(11)23(20,21)19-6-4-18(5-7-19)9-13(15,16)17/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOALXBTWOQGID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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